molecular formula C21H19ClN6 B14964981 1-(3-chlorophenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(3-chlorophenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14964981
M. Wt: 390.9 g/mol
InChI Key: FKBPTRHFDQCTHC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 3-chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the phenylpiperazine moiety: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(3-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

1-(3-chlorophenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenylpiperazine moiety might confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C21H19ClN6

Molecular Weight

390.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C21H19ClN6/c22-16-5-4-8-18(13-16)28-21-19(14-25-28)20(23-15-24-21)27-11-9-26(10-12-27)17-6-2-1-3-7-17/h1-8,13-15H,9-12H2

InChI Key

FKBPTRHFDQCTHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl

Origin of Product

United States

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